molecular formula C22H20FN3O4 B2600379 N-(3-fluorophenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide CAS No. 872857-20-0

N-(3-fluorophenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2600379
CAS No.: 872857-20-0
M. Wt: 409.417
InChI Key: MVEUPRPAKGXUMC-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C22H20FN3O4 and its molecular weight is 409.417. The purity is usually 95%.
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Scientific Research Applications

Neurokinin-1 Receptor Antagonist Development

A compound identified as a high-affinity, orally active neurokinin-1 receptor antagonist exhibited efficacy in pre-clinical tests relevant to emesis and depression, showcasing the therapeutic potential of similar compounds in treating related conditions (Harrison et al., 2001).

Antifungal Agents

Research identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as effective fungicidal agents against Candida and Aspergillus species. The development of these compounds demonstrated improved plasmatic stability while maintaining significant in vitro and in vivo antifungal activity (Bardiot et al., 2015).

Antimicrobial and Antitubercular Activity

A study on the synthesis, characterization, and biological activity of morpholine derivatives revealed notable antimicrobial and anti-TB (tuberculosis) effects. These findings support the potential use of morpholine-based compounds in the treatment of bacterial infections and TB (Mamatha S.V et al., 2019).

Oxazolidinone Antibiotics

Linezolid, an oxazolidinone antibiotic, was studied for its polymorphism to understand its physical and chemical stability, which is crucial for the development of effective antimicrobial treatments. The study illustrates the importance of polymorphic studies in the pharmaceutical development process (Maccaroni et al., 2008).

Src Kinase Inhibitory and Anticancer Activities

N-benzyl-substituted acetamide derivatives containing the morpholino group were synthesized and evaluated for their Src kinase inhibitory and anticancer activities. This research provides insight into the development of novel cancer therapies (Fallah-Tafti et al., 2011).

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O4/c23-15-4-3-5-16(12-15)24-22(29)21(28)18-13-26(19-7-2-1-6-17(18)19)14-20(27)25-8-10-30-11-9-25/h1-7,12-13H,8-11,14H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVEUPRPAKGXUMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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